
5-methyl-1-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-1-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17N5OS and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds within this chemical family are synthesized through various chemical reactions, showcasing the versatility and adaptability of pyrazole-carboxamide derivatives in creating novel substances. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlight the importance of structural modifications to achieve desired physical and chemical properties (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
These compounds are evaluated for their cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. The investigation of cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells is a prime example of this application, providing a foundation for further drug development processes (Hassan, Hafez, & Osman, 2014).
Structural Analysis
The crystal structure and molecular analysis of related compounds contribute to understanding the molecular interactions and stability of these molecules. Studies involving single crystal X-ray diffraction and Hirshfeld surface analysis offer detailed insights into the structural features, which are crucial for designing molecules with specific biological activities (Prabhuswamy et al., 2016).
Antitumor Agents
The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and their evaluation as potent antitumor agents against specific cancer cell lines, such as hepatocellular carcinoma (HepG2), demonstrate the therapeutic potential of these compounds. The promising activities observed in some derivatives indicate their significance in developing new cancer treatments (Gomha, Edrees, & Altalbawy, 2016).
Nonlinear Optical Properties
The exploration of nonlinear optical (NLO) properties in pyrazole-thiophene-based amide derivatives through various catalytic approaches and computational applications highlights the potential of these compounds in materials science. Such studies are essential for developing new materials with specific optical characteristics (Kanwal et al., 2022).
properties
IUPAC Name |
5-methyl-1-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-16(12-24-25(14)15-6-3-2-4-7-15)20(26)23-13-17-19(22-10-9-21-17)18-8-5-11-27-18/h2-12H,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJAGOFOIKSFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

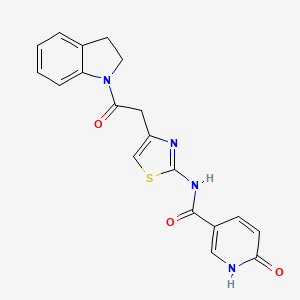
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B2744910.png)
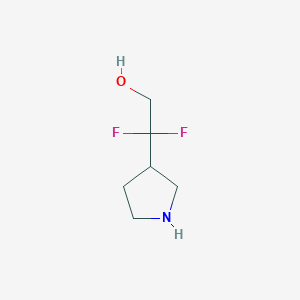
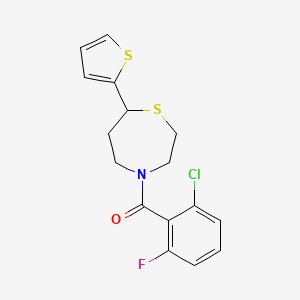
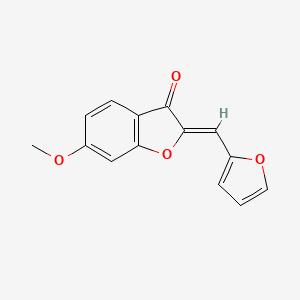
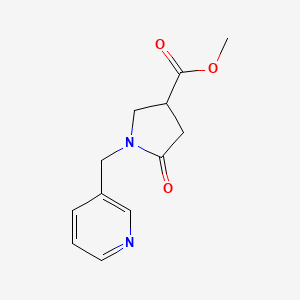
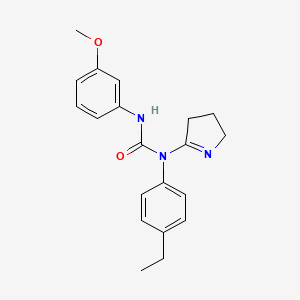
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2744920.png)
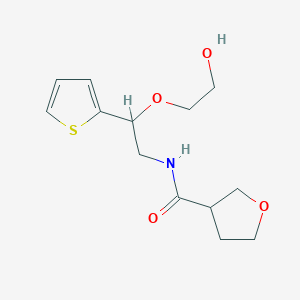
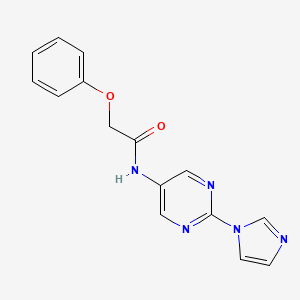
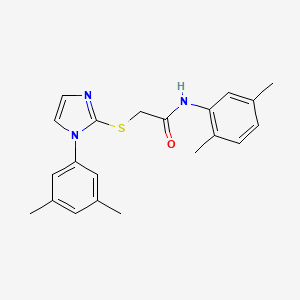
![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2744925.png)

![2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one](/img/structure/B2744931.png)